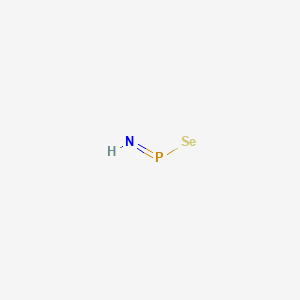
CID 78061004
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061004” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Chemical Reactions Analysis
CID 78061004 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
CID 78061004 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool for studying biological pathways. In industry, compounds like this compound may be used in the development of new materials or as additives in various products. The specific applications depend on the compound’s unique properties and interactions with other substances.
Mechanism of Action
The mechanism of action of CID 78061004 involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the compound’s structure and the context in which it is used. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry.
Comparison with Similar Compounds
CID 78061004 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but this compound may have distinct characteristics that make it particularly useful in certain applications For example, it may have a higher reactivity, better stability, or more favorable interactions with biological targets
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique properties and interactions make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can help unlock its full potential and pave the way for new discoveries and innovations.
Properties
Molecular Formula |
HNPSe |
|---|---|
Molecular Weight |
124.96 g/mol |
InChI |
InChI=1S/HNPSe/c1-2-3/h1H |
InChI Key |
MCEMPBKVQCWHLL-UHFFFAOYSA-N |
Canonical SMILES |
N=P[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















